molecular formula C6H6IN3O2 B7885839 5-iodo-N-methyl-3-nitropyridin-2-amine

5-iodo-N-methyl-3-nitropyridin-2-amine

Cat. No.: B7885839
M. Wt: 279.04 g/mol
InChI Key: PDZMVEFIFKMKLM-UHFFFAOYSA-N
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Description

5-Iodo-N-methyl-3-nitropyridin-2-amine is a pyridine derivative featuring a nitro group at the 3-position, an iodine substituent at the 5-position, and a methylamine group at the 2-position. This compound belongs to the broader class of 3-nitropyridin-2-amine derivatives, which are widely studied for their structural diversity and applications in medicinal chemistry and materials science . The iodine substituent introduces steric bulk and electron-withdrawing effects, distinguishing it from halogenated analogs like bromo- or chloropyridines .

Properties

IUPAC Name

5-iodo-N-methyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZMVEFIFKMKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-methyl-3-nitropyridin-2-amine typically involves the nitration of 2-amino-5-iodopyridine followed by methylation. The nitration process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring. Subsequent methylation of the amino group can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-iodo-N-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Reduction: The major product is 5-iodo-N-methyl-3-aminopyridin-2-amine.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties:
5-Iodo-N-methyl-3-nitropyridin-2-amine serves as an intermediate in the synthesis of pharmaceutical agents targeting bacterial infections and cancer therapies. The presence of the nitro group allows for potential reduction to form active amines, which can exhibit biological activity. Research indicates that derivatives of nitropyridines have shown significant antimicrobial and anticancer properties, making this compound a valuable starting point for drug development .

Case Study:
A study on related nitropyridine derivatives demonstrated their efficacy against various cancer cell lines, suggesting that modifications to the 5-iodo-N-methyl-3-nitropyridin-2-amine structure could yield compounds with enhanced therapeutic effects .

Agrochemical Applications

Development of Pesticides and Herbicides:
The compound is also utilized in the formulation of agrochemicals. Its unique structure contributes to the development of effective pesticides and herbicides that improve crop yields. The ability to modify the compound through various chemical reactions allows for the creation of targeted agrochemical products that can address specific agricultural challenges .

Material Science

Advanced Materials Development:
In material science, 5-iodo-N-methyl-3-nitropyridin-2-amine is employed in creating advanced materials such as polymers and coatings. Its chemical properties enhance durability and resistance, making it suitable for applications in protective coatings and composite materials .

Analytical Chemistry

Reagent in Analytical Methods:
This compound acts as a reagent in analytical chemistry for detecting and quantifying other chemical species. Its ability to undergo specific reactions makes it useful in laboratory settings for accurate results in various analytical methods .

Summary of Applications

Field Application Details
PharmaceuticalsAntimicrobial & Anticancer AgentsIntermediate for drug synthesis targeting infections and cancer .
AgrochemicalsPesticides & HerbicidesEnhances crop yields through targeted formulations .
Material ScienceAdvanced MaterialsUsed in polymers and coatings for durability .
Analytical ChemistryReagent for Chemical DetectionProvides accurate quantification in laboratory analyses .

Mechanism of Action

The mechanism of action of 5-iodo-N-methyl-3-nitropyridin-2-amine depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain enzymes or receptors. The methylated amine group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents Melting Point (°C) Key Interactions Bioactivity (AChE Inhibition)*
5-Iodo-N-methyl-3-nitropyridin-2-amine 5-I, 3-NO₂, 2-NHCH₃ Not reported Predicted C–I···π Not reported
N,N-Diethyl-5-nitropyridin-2-amine 5-NO₂, 2-N(CH₂CH₃)₂ Not reported C–H···O (crystal) N/A
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine 5-BrPh, 3-NO₂, 2-NHPhCl 180–182 π-π stacking Moderate (IC₅₀ = 12 µM)
4-Methyl-3-nitropyridin-2-amine 4-CH₃, 3-NO₂, 2-NH₂ 160–162 N–H···O (intramolecular) N/A

*Bioactivity data from for aryl-substituted analogs.

Spectral and Crystallographic Features

  • NMR Data : The target compound’s ¹H NMR would show distinct deshielding for the iodine-substituted pyridine ring, as seen in for 5-nitropyridin-2-amine derivatives (e.g., imine proton at 9.39 ppm) .
  • Crystallography : Unlike N,N-diethyl-5-nitropyridin-2-amine (), the iodine substituent in the target compound may disrupt planar stacking due to its larger atomic radius, favoring halogen bonding over C–H···O interactions .

Biological Activity

5-Iodo-N-methyl-3-nitropyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific kinases. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound 5-iodo-N-methyl-3-nitropyridin-2-amine can be synthesized from 2-chloro-5-iodo-3-nitropyridine through a reaction with methylamine. This method has been documented in various patents and research articles, ensuring a reliable approach to obtaining the compound for further study .

Anticancer Properties

Research indicates that 5-iodo-N-methyl-3-nitropyridin-2-amine exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of HCT116 human colon carcinoma cells with a GI50 value of approximately 2.30 µM . This suggests that the compound may interfere with cell division or induce apoptosis in cancerous cells.

Kinase Inhibition

The compound has also been studied for its inhibitory effects on fibroblast growth factor receptor (FGFR) kinases, which play a crucial role in tumorigenesis and cancer progression. Inhibitors targeting FGFR have gained attention due to their potential in treating cancers characterized by FGFR dysregulation . The specific mechanism of action for 5-iodo-N-methyl-3-nitropyridin-2-amine involves binding to the ATP-binding site of FGFR, thereby blocking downstream signaling pathways essential for tumor growth.

Case Studies and Research Findings

Several studies have focused on the biological activity of nitropyridine derivatives, including 5-iodo-N-methyl-3-nitropyridin-2-amine. Below is a summary of key findings from recent research:

Study ReferenceCompound TestedBiological ActivityKey Findings
5-Iodo-N-methyl-3-nitropyridin-2-amineAntiproliferativeGI50 = 2.30 µM against HCT116 cells
Various pyridine derivativesOxyfunctionalizationWhole-cell biotransformation using Burkholderia sp.
Imidazo[4,5-b]pyridine derivativesDual inhibitionPotent Aurora-A/FLT3 inhibition observed

Mechanistic Insights

The mechanism by which 5-iodo-N-methyl-3-nitropyridin-2-amine exerts its biological effects is primarily through kinase inhibition. The structural features of the compound allow it to fit into the active site of kinases, preventing substrate phosphorylation, which is critical for signal transduction pathways involved in cell proliferation and survival .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-iodo-N-methyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential functionalization of a pyridine scaffold. A plausible route involves:

  • Step 1 : Nitration at the 3-position of a pre-functionalized pyridine derivative.
  • Step 2 : Introduction of iodine at the 5-position using electrophilic iodination (e.g., I₂/HNO₃ or NIS).
  • Step 3 : N-methylation of the 2-amine group via reductive amination (e.g., formaldehyde/Pd-Ni catalyst under H₂) .
    • Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (0–25°C for iodination to avoid side reactions), and catalyst loading (1–5 wt% Pd/NiO for efficient methylation) .

Q. How can the purity and structural identity of 5-iodo-N-methyl-3-nitropyridin-2-amine be verified experimentally?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥98% purity threshold .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons; iodine causes splitting due to spin-spin coupling) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern (iodine contributes a distinct 127/129 Da split) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., cross-coupling) in 5-iodo-N-methyl-3-nitropyridin-2-amine?

  • Analysis :

  • Steric Hindrance : The bulky iodine at position 5 may hinder reactions at adjacent positions (e.g., Suzuki coupling at C-4/C-6).
  • Electronic Effects : The electron-withdrawing nitro group at C-3 deactivates the ring, directing electrophiles to the para position (C-5) unless steric factors dominate .
    • Experimental Design : Test cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) under varying conditions (ligands, bases) to map reactivity patterns. Monitor regioselectivity via LC-MS and 2D NMR .

Q. What challenges arise in crystallographic characterization of 5-iodo-N-methyl-3-nitropyridin-2-amine, and how can they be mitigated?

  • Challenges :

  • Heavy Atom Disorder : Iodine’s high electron density can cause diffraction artifacts.
  • Twinned Crystals : Common in nitro-containing compounds due to packing symmetry.
    • Mitigation Strategies :
  • Use SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Collect high-resolution data (θ > 25°) to resolve iodine positions.
  • Validate results with ORTEP-3 for thermal ellipsoid visualization .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and calculate NMR chemical shifts (GIAO method). Compare with experimental data to identify discrepancies.
  • Solvent Effects : Account for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) in simulations.
  • Dynamic Effects : Assess conformational flexibility (e.g., methyl group rotation) via variable-temperature NMR .

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